N'-benzylidene-2-hydroxy-4-quinolinecarbohydrazide
Description
“N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” is a type of organic compound . It is structurally characterized by single crystal X-ray diffraction, elemental analysis, molar conductivity, and spectroscopy techniques .
Synthesis Analysis
The synthesis of “N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” involves the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone . Another method involves the one-pot reaction of phthalide, hydrazine, and aldehydes .Molecular Structure Analysis
The molecular structure of “N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” is characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance, and elemental analysis studies . The ligand coordinates to the central metal ion through oxygen of enolic form of carboxy hydrazone, phenolic oxygen, and azomethine nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” are complex and depend on various factors such as tautomerism, various reactions conditions, nature and number of the substituents on hydrazone skeleton, and stability of the complex formed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” are characterized by spectroanalytical studies . The ligand coordinates to the central metal ion through oxygen of enolic form of carboxy hydrazone, phenolic oxygen, and azomethine nitrogen atoms .Future Directions
The future directions for “N’-benzylidene-2-hydroxy-4-quinolinecarbohydrazide” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of new eco-friendly pesticides, having readily biodegradable natural units, is an essential need of the agrochemical industry .
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-14(13-8-4-5-9-15(13)19-16)17(22)20-18-11-12-6-2-1-3-7-12/h1-11H,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWWJBDQMZTHFL-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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